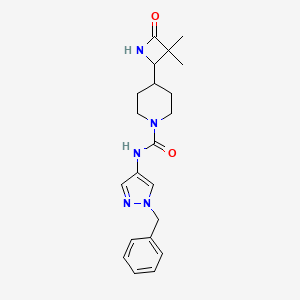

(2R,3R)-2-Tert-butyloxane-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

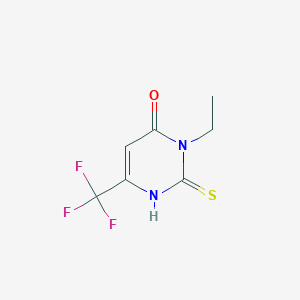

Molecular Structure Analysis

The IUPAC name for this compound is (2R,3R)-2-(tert-butyl)tetrahydro-2H-pyran-3-carbohydrazide . The InChI code is 1S/C10H20N2O2/c1-10(2,3)8-7(9(13)12-11)5-4-6-14-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 . This information can be used to derive the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a molecular weight of 200.28 . It’s a powder at room temperature .Aplicaciones Científicas De Investigación

Renewable Energy and Solvents

- Renewable Gasoline and Solvents from 2,3-Butanediol : A study highlighted the conversion of 2,3-butanediol, a biomass-derived product, into high octane gasoline components and industrial solvents through a dehydration process. The resulting dioxolane mixture exhibits high octane values and significantly higher net heat of combustion than ethanol, suggesting its potential as a sustainable fuel additive and solvent (Harvey et al., 2016).

Organic Synthesis

- Catalytic Asymmetric Oxidation : A catalytic asymmetric oxidation method for producing tert-butyl tert-butanethiosulfinate with high enantiomeric excess was developed. This compound is a precursor to various chiral tert-butylsulfinyl compounds, showing the utility of tert-butyl groups in synthesizing enantioenriched molecules for chemical synthesis (Cogan et al., 1998).

Catalysis

- Rhodium-Catalyzed Asymmetric Hydrogenation : Research introduced rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, when used in rhodium complexes, exhibited high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes, demonstrating the importance of tert-butyl groups in the development of catalysts for enantioselective synthesis (Imamoto et al., 2012).

Metabolic Engineering

- 1-Butanol Production from CO2 : A study on the metabolic engineering of cyanobacteria for the production of 1-butanol directly from carbon dioxide was conducted. The research demonstrates the feasibility of using engineered cyanobacteria as a platform for producing valuable chemicals from CO2, highlighting the potential environmental and energy benefits (Lan & Liao, 2011).

Propiedades

IUPAC Name |

(2R,3R)-2-tert-butyloxane-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)8-7(9(13)12-11)5-4-6-14-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBRBSPOMTXFJP-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(CCCO1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1[C@@H](CCCO1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2835235.png)

![N-(2,4-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2835236.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2835238.png)

![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)

![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)

![Tert-butyl 7-[3-(prop-2-enoylamino)propanoylamino]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2835247.png)

![4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2835250.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2835254.png)

![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835255.png)